molecular formula C14H22N2O2 B13235939 Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13235939
M. Wt: 250.34 g/mol
InChI Key: WCTKGLLJXRQRKH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a chemical building block based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific saturated 5H,6H,7H,8H derivative offers a unique three-dimensional profile for structure-activity relationship (SAR) studies in drug discovery. The imidazo[1,2-a]pyridine core is extensively investigated for developing novel anticancer agents. Research on closely related analogs has demonstrated potent inhibitory activity against key oncogenic targets, particularly the phosphatidylinositol 3-kinase (PI3K) pathway . Inhibition of PI3Kα, a frequently mutated driver in various cancers, can induce cell cycle arrest and promote apoptosis in tumor cell lines, making this chemotype a promising starting point for kinase inhibitor discovery . Furthermore, the imidazo[1,2-a]pyridine-3-carboxylate architecture has shown significant potential in antimicrobial research. Structural analogs have exhibited potent in vitro activity against difficult-to-treat strains of Mycobacterium tuberculosis , including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms . The scaffold's versatility also extends to other therapeutic areas, with documented research into its anthelmintic, antifungal, and antiviral properties . This compound is presented to the research community as a key synthetic intermediate for constructing more complex molecules and for probing novel biological mechanisms in these critical areas of human health.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

ethyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-4-18-14(17)13-11(9-10(2)3)15-12-7-5-6-8-16(12)13/h10H,4-9H2,1-3H3

InChI Key

WCTKGLLJXRQRKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)CC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Bromo-β-Keto Esters with Substituted 2-Aminopyridines

Key Steps :

  • Reagents : Ethyl 2-bromoacetoacetate and 2-amino-5,6,7,8-tetrahydroquinoline derivatives bearing a 2-methylpropyl substituent.
  • Conditions : Solvent-free thermal or microwave irradiation (120°C, 2–15 min).
  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

Example Protocol :

  • React ethyl 2-bromoacetoacetate (1.5 equiv) with 2-amino-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline (1 equiv) under microwave irradiation (120°C, 5 min).
  • Purify via flash chromatography (25% EtOAc/petroleum ether) to isolate the product in 70–85% yield.

Copper-Catalyzed Three-Component Reaction

Key Steps :

  • Reagents : 2-Aminopyridine derivative, sulfonyl azide, and terminal ynone.
  • Conditions : CuI catalysis in ethanol at 80°C for 6 h.
  • Mechanism : CuAAC/ring-cleavage process generates α-acyl-N-sulfonyl ketenimine intermediates, which undergo cyclization.

Example Protocol :

  • Combine 2-amino-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline (1 mmol), ethyl propiolate (1.5 mmol), and TsN₃ (1.5 mmol) with CuI (0.1 mmol) in ethanol.
  • Stir at 80°C for 6 h, then purify via column chromatography to obtain the product in 83% yield.

Microwave-Assisted Synthesis

Key Steps :

  • Reagents : Ethyl acetoacetate, N-bromosuccinimide (NBS), and substituted 2-aminopyridine.
  • Conditions : Microwave irradiation (120°C, 15 min) in THF with TMSCN and DABCO.

Example Protocol :

  • Brominate ethyl acetoacetate with NBS to form ethyl 2-bromoacetoacetate.
  • React with 2-amino-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline under microwave irradiation.
  • Isolate the product via neutral alumina chromatography (70–85% yield).

Comparative Analysis of Methods

Method Conditions Yield Time Key Advantages
Cyclocondensation Microwave, 120°C 70–85% 5 min Rapid, solvent-free, high yield
Copper Catalysis Ethanol, 80°C 83% 6 h Modular, tolerates diverse substituents
Microwave-Assisted THF, TMSCN, 120°C 70–85% 15 min Efficient for scale-up

Structural Confirmation and Characterization

  • ¹H NMR : Peaks at δ 1.21 (t, J = 7.1 Hz, CH₂CH₃), 2.14 (m, CH(CH₃)₂), 4.19 (q, J = 7.1 Hz, OCH₂).
  • Mass Spectrometry : m/z 292.3 (M + H⁺).

Challenges and Optimization

  • Saturation of Pyridine Ring : Use of pre-hydrogenated 2-aminopyridine derivatives (e.g., 5,6,7,8-tetrahydroquinoline) ensures correct regiochemistry.
  • Side Reactions : Excess α-bromo-β-keto ester (1.5 equiv) minimizes dimerization.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in substituent branching, ester groups, or functional group placement. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 2) Ester Group (Position 3) Molecular Formula Molecular Weight Key Features
Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 2-methylpropyl (C₄H₉) Ethyl (C₂H₅) Estimated C₁₄H₂₂N₂O₂ ~250.3 (estimated) Compact substituent; moderate lipophilicity.
Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 2-methylpropyl (C₄H₉) Propan-2-yl (C₃H₇) Estimated C₁₅H₂₄N₂O₂ ~264.36 (estimated) Bulkier ester reduces polarity; potential for altered metabolic stability.
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate 3-methylbutan-2-yl (C₅H₁₁) Ethyl (C₂H₅) C₁₅H₂₄N₂O₂ 264.36 Longer substituent increases lipophilicity and steric hindrance.
Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride Amino (Position 8) Ethyl (Position 2) C₁₀H₁₇Cl₂N₃O₂ 282.17 Amino group enhances aqueous solubility; hydrochloride salt improves stability.

Substituent Effects

  • Branching and Lipophilicity : The 2-methylpropyl group (isobutyl) in the target compound offers moderate lipophilicity compared to the longer 3-methylbutan-2-yl substituent in the analog from . Increased branching may reduce metabolic clearance rates .
  • Functional Group Placement: The amino-substituted analog () demonstrates how positional changes (e.g., amino at position 8 vs. alkyl at position 2) alter electronic properties and solubility .

Research Implications

While explicit biological data are absent in the provided evidence, structural trends suggest:

  • Drug Design : The ethyl ester in the target compound balances lipophilicity and solubility, making it a candidate for further pharmacokinetic studies.
  • Material Science : Variations in substituent branching could modulate thermal stability or electronic properties for optoelectronic applications.

Biological Activity

Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 153117-08-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fused imidazole and pyridine ring system with an ethyl ester functional group. The molecular formula is C13H20N2O2C_{13}H_{20}N_2O_2 with a molecular weight of 236.31 g/mol. The presence of the 2-methylpropyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antimycobacterial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit selective antimycobacterial activity against Mycobacterium tuberculosis. This compound has been identified as a potential lead compound for developing new antimycobacterial agents. A study highlighted that derivatives of imidazo[1,2-a]pyridine showed significant inhibition of M. tuberculosis without affecting Gram-positive or Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in cellular processes. It has been suggested that the compound may inhibit enzymes critical for the survival of M. tuberculosis, thus demonstrating its potential as an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine core influence biological activity. For instance:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC₁₃H₂₀N₂O₂AntimycobacterialSelective against M. tuberculosis
Methyl 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamideC₁₃H₁₉F₃N₂OAnticancerTargets PD-1/PD-L1 pathway
Propan-2-yl 5H-imidazo[1,2-a]pyridine-3-carboxylateC₁₂H₁₈N₂O₂AntimicrobialBroader spectrum activity

These findings illustrate that even minor changes in substituents can significantly affect the compound's efficacy and selectivity for various biological targets.

Clinical Implications

The clinical implications of this compound are promising. Its selective action against M. tuberculosis positions it as a candidate for further development into a therapeutic agent for treating tuberculosis. Ongoing studies are focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects .

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